molecular formula C23H37N5O B2785001 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1172282-81-3

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No. B2785001
CAS RN: 1172282-81-3
M. Wt: 399.583
InChI Key: YVVBNPVEDFOWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The adenosine A2A receptor is expressed on various immune cells, including T cells and natural killer cells. Activation of this receptor by adenosine leads to the suppression of immune responses. 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea blocks the adenosine A2A receptor, which enhances the anti-tumor activity of immune cells and promotes the activation of the immune system against cancer cells.
Biochemical and Physiological Effects
This compound has been shown to increase the infiltration of immune cells into tumors, leading to increased tumor cell death and decreased tumor growth. It also enhances the production of pro-inflammatory cytokines, which further promotes the activation of the immune system against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea in lab experiments include its specificity for the adenosine A2A receptor, its ability to enhance the anti-tumor activity of immune cells, and its potential for use in combination with other cancer therapies. The limitations include the need for further evaluation in clinical trials and the potential for off-target effects.

Future Directions

For the research and development of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to improve its therapeutic index. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on the tumor microenvironment.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea involves several steps, including the reaction of 1-methylindole-5-carboxylic acid with 4-methylpiperazine, followed by the reaction of the resulting compound with cyclohexyl isocyanate and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea has been shown to have anti-tumor activity in various pre-clinical models, including melanoma, lung cancer, and colon cancer. It works by blocking the adenosine A2A receptor, which is known to play a role in tumor growth and immune suppression.

properties

IUPAC Name

1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O/c1-26-12-14-28(15-13-26)22(17-24-23(29)25-20-6-4-3-5-7-20)18-8-9-21-19(16-18)10-11-27(21)2/h8-9,16,20,22H,3-7,10-15,17H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBNPVEDFOWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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